molecular formula C10H10Cl2O2 B2643279 2-(3-Chlorophenoxy)butanoyl chloride CAS No. 4878-27-7

2-(3-Chlorophenoxy)butanoyl chloride

Cat. No.: B2643279
CAS No.: 4878-27-7
M. Wt: 233.09
InChI Key: ZTMRGMNBDJDUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-(3-Chlorophenoxy)butanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)butanoyl chloride is not well defined. It’s important to note that the effects of such compounds are often measured mainly by subjective responses .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chlorobutane, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it’s recommended to remove all contaminated clothing and rinse the skin with water . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)butanoyl chloride typically involves the reaction of 3-chlorophenol with butanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:

3-Chlorophenol+Butanoyl chloride2-(3-Chlorophenoxy)butanoyl chloride\text{3-Chlorophenol} + \text{Butanoyl chloride} \rightarrow \text{this compound} 3-Chlorophenol+Butanoyl chloride→2-(3-Chlorophenoxy)butanoyl chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically conducted in a batch or continuous flow reactor, with careful monitoring of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorophenoxy group can be substituted by other nucleophiles, such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Hydrolysis: Typically carried out in the presence of water or aqueous base.

    Esterification: Requires the presence of an alcohol and an acid catalyst.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)butanoyl chloride: Similar structure but with the chlorine atom in the para position.

    2-(3-Bromophenoxy)butanoyl chloride: Bromine atom instead of chlorine.

    2-(3-Methylphenoxy)butanoyl chloride: Methyl group instead of chlorine.

Uniqueness

2-(3-Chlorophenoxy)butanoyl chloride is unique due to the presence of the 3-chlorophenoxy group, which imparts specific reactivity and properties. The position of the chlorine atom influences the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-(3-chlorophenoxy)butanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMRGMNBDJDUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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